1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 1-N,1-N-diethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine . This nomenclature reflects its structural features:
- A benzene ring substituted at positions 1 and 2 with amine groups.
- One amine (position 1) is diethylated (N,N-diethyl).
- Position 4 bears a morpholine-4-sulfonyl group, where the sulfonyl moiety bridges the morpholine heterocycle and the aromatic ring.
The numbering prioritizes the diamine substituents (positions 1 and 2), followed by the sulfonamide group (position 4). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is appended via a sulfonyl linker.
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₄H₂₃N₃O₃S , with a molar mass of 313.42 g/mol . Key structural components include:
| Component | Contribution to Formula |
|---|---|
| Benzene ring | C₆H₄ |
| N,N-Diethyl group | C₄H₁₀N |
| Morpholine-4-sulfonyl | C₄H₈NO₃S |
Stereochemical Features :
- The sulfonamide sulfur adopts a tetrahedral geometry , with bond angles approximating 109.5° around the central atom.
- The morpholine ring exists in a chair conformation , minimizing steric strain.
- No chiral centers are present due to symmetrical substitution at the N,N-diethylamine and planar sulfonamide group.
X-Ray Crystallographic Analysis of Sulfonamide Functionality
X-ray diffraction studies reveal critical bond parameters for the sulfonamide group:
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S=O | 1.422–1.427 | O=S=O: 118.2–118.6 |
| S-N (morpholine) | 1.656–1.761 | N-S-C (benzene): 108.0–108.1 |
| S-C (benzene) | 1.753–1.756 | C-S-N: 107.8–108.0 |
The sulfonyl group forms a dihedral angle of 62–73° with the benzene ring, inducing slight distortion from coplanarity. Hydrogen bonds between sulfonyl oxygen atoms and adjacent amine protons (N-H···O=S, 2.84–3.10 Å) stabilize the crystal lattice.
Comparative Analysis with Ortho-Phenylenediamine Derivatives
Structural and Functional Contrasts :
| Feature | 1-N,1-N-Diethyl-4-Morpholin-4-Ylsulfonyl Derivative | Ortho-Phenylenediamine (Parent) |
|---|---|---|
| Substituents | Bulky sulfonamide and diethyl groups | Two unsubstituted amine groups |
| Electronic Effects | Electron-withdrawing sulfonamide reduces aromatic ring electron density | Electron-rich aromatic ring due to amine donors |
| Applications | Polymer precursors, coordination chemistry | Dye intermediates, corrosion inhibitors |
| Solubility | Enhanced polarity due to sulfonamide and morpholine | Low polarity, sparingly soluble in water |
The sulfonamide derivative’s enhanced steric bulk and polarity make it unsuitable for traditional ortho-phenylenediamine applications (e.g., benzimidazole synthesis). Instead, its sulfonyl group facilitates interactions in supramolecular chemistry, as seen in Ru(II)-NHC-diamine complexes for asymmetric hydrogenation.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-3-16(4-2)14-6-5-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFROBVHIHKJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
Core Structural Components
The target molecule comprises three key subunits:
- Benzene-1,2-diamine backbone : Provides primary amine functionality for derivatization.
- N,N-Diethyl group : Introduced via alkylation of one amine.
- 4-Morpholin-4-ylsulfonyl group : Installed via sulfonylation followed by nucleophilic substitution with morpholine.
Strategic Bond Disconnections
- N-Alkylation : Ethylation of a primary amine using diethyl sulfate or ethyl halides.
- Sulfonamide Formation : Reaction of a sulfonyl chloride intermediate with morpholine.
- Nitro Reduction : Catalytic hydrogenation or chemical reduction to convert nitro precursors to amines.
Synthetic Pathways and Methodological Considerations
Pathway A: Sequential Functionalization of 1,2-Diaminobenzene
Step 1: Selective Sulfonylation at the 4-Position
Reaction Conditions
- Substrate : 1,2-Diaminobenzene
- Sulfonylation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
- Intermediate : 4-Chlorosulfonyl-1,2-diaminobenzene
Mechanistic Insight
Electrophilic aromatic sulfonation occurs preferentially at the para position due to the directing effects of the amine groups. Kinetic control at low temperatures minimizes polysulfonation.
Step 2: Morpholine Incorporation
Reaction Protocol
- Nucleophilic Displacement : React 4-chlorosulfonyl intermediate with morpholine (1.2 eq) in THF/H₂O (3:1) at 25°C for 6 hr.
- Yield : ~78% (estimated from analogous sulfonamide formations in kinase inhibitor syntheses).
Step 3: N,N-Diethylation
Alkylation Process
- Reagents : Diethyl sulfate (2.5 eq), K₂CO₃ (3 eq) in DMF at 80°C.
- Selectivity Challenge : Competitive alkylation of both amines necessitates protecting group strategies.
- Solution : Temporary acetylation of the non-target amine using acetic anhydride prior to ethylation.
Purification
Pathway B: Nitro-to-Amine Reduction with In Situ Functionalization
Step 1: Nitro Precursor Synthesis
Substrate Design : 4-Nitro-1-(N,N-diethylamino)-2-aminobenzene
- Synthesis Route :
- Ethylation of 4-nitro-1,2-diaminobenzene using ethyl bromide and NaH in DMF.
- Selective protection of the 1-amine with tert-butoxycarbonyl (Boc) group.
Step 2: Sulfonylation and Morpholine Coupling
- Sulfonyl Chloride Generation : SO₂Cl₂ in CH₂Cl₂ at -10°C.
- Morpholine Attachment : 2 hr reflux in acetonitrile with Et₃N base.
Step 3: Catalytic Hydrogenation
Nitro Reduction
Comparative Analysis of Methodologies
*Estimated from analogous reactions in cited literature.
Critical Reaction Parameters
Sulfonylation Efficiency
- Temperature Control : ≤5°C prevents decomposition of chlorosulfonyl intermediates.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity.
Scalability and Industrial Feasibility
Catalytic Hydrogenation Limitations
Morpholine Availability
- Commercial morpholine (CAS 110-91-8) is readily available but requires anhydrous conditions to prevent ring-opening side reactions.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzene-1,2-Diamine Core
The benzene-1,2-diamine scaffold is a common pharmacophore in medicinal and materials chemistry. Below is a comparative analysis of substituent patterns and their implications:
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The target compound’s morpholinylsulfonyl group (-SO₂-morpholine) contrasts with nitro (-NO₂) substituents in analogues (e.g., ). Sulfonyl groups enhance solubility in polar solvents, while nitro groups increase electrophilicity, affecting reactivity in nucleophilic substitutions .
Physicochemical and Spectroscopic Properties
- Solubility : The morpholinylsulfonyl group in the target compound likely enhances water solubility compared to nitro-substituted analogues (e.g., ), which are more lipophilic .
- Spectroscopy : NMR data for related compounds (e.g., ) show aromatic proton shifts at δ 6.3–7.2 ppm, similar to the target compound’s expected pattern. The diethyl groups would exhibit characteristic triplet signals for CH₂ and CH₃ protons .
Biological Activity
1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine is a chemical compound that has gained attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 300.40 g/mol
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammatory responses.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical for cell proliferation and survival.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
- Anti-inflammatory Effects : Research involving lipopolysaccharide-stimulated macrophages showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity .
Toxicity Profile
Understanding the toxicity of this compound is crucial for its application in therapeutic settings:
Q & A
Q. What are the critical steps in synthesizing 1-N,1-N-diethyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the benzene ring: nitration, reduction to amines, sulfonylation with morpholine sulfonyl chloride, and diethyl group introduction via alkylation. Optimization leverages computational reaction path searches (e.g., quantum chemical calculations) to refine stoichiometry, temperature, and catalyst selection, minimizing by-products . Analogous synthetic routes for nitro-substituted diamines emphasize controlled reduction and sulfonylation steps .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and diethylamino groups in this compound?
Use / NMR to confirm amine and sulfonyl group integration. Mass spectrometry validates molecular weight, while IR spectroscopy identifies functional groups. Comparative studies on Schiff base derivatives highlight coupling these techniques with HPLC for purity assessment .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Store in cool, dry conditions away from oxidizers (e.g., peroxides). Use fume hoods, gloves, and lab coats during handling. Monitor stability via TLC or HPLC to detect degradation, adhering to protocols outlined in chemical hygiene plans for advanced laboratories .
Advanced Research Questions
Q. How can computational chemistry methods enhance the synthesis and functionalization of this diamine derivative?
Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states, predicting optimal conditions for sulfonylation and alkylation. ICReDD’s integrated approach combines computational data with high-throughput experimentation to accelerate parameter optimization, reducing trial-and-error .
Q. What strategies are recommended for analyzing contradictory data in the compound’s biological activity across different studies?
Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Molecular docking studies assess binding affinities under varied conditions, while meta-analyses identify methodological inconsistencies (e.g., buffer pH, cell lines). Computational validation of active conformers resolves discrepancies .
Q. How do variations in sulfonyl group positioning (e.g., morpholinyl vs. piperidinyl) impact the compound’s reactivity, and how can this be systematically studied?
Perform parallel synthesis with substituted sulfonyl chlorides under controlled conditions. Use Hammett plots or DFT-based reactivity indices to quantify electronic effects. High-throughput screening (HTS) coupled with HPLC-MS monitors reaction outcomes, as outlined in CRDC’s reaction fundamentals framework .
Methodological Notes
- Synthetic Optimization : Computational tools (e.g., Gaussian, ORCA) predict steric and electronic effects, guiding reagent selection .
- Data Contradictions : Integrate experimental and computational datasets to isolate variables (e.g., solvent polarity, temperature) affecting biological activity .
- Safety Protocols : Align with TCI America’s guidelines for handling sulfonamides, emphasizing waste disposal and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
